molecular formula C16H19N3O5S B6972362 3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid

3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid

Cat. No.: B6972362
M. Wt: 365.4 g/mol
InChI Key: HCRJLPQBJYHQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid is a complex organic compound that features a pyrroloimidazole core

Properties

IUPAC Name

3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-24-13-6-4-11(5-7-16(20)21)9-12(13)18-25(22,23)15-10-17-14-3-2-8-19(14)15/h4,6,9-10,18H,2-3,5,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRJLPQBJYHQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)NS(=O)(=O)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, methoxybenzene derivatives, and various catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways.

    Industry: It can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar compounds include other pyrroloimidazole derivatives, such as:

  • 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
  • 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
  • 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

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